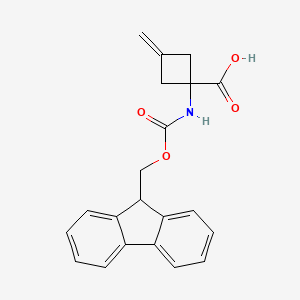

![molecular formula C13H13N7O2S B2636745 4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole CAS No. 2097858-97-2](/img/structure/B2636745.png)

4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

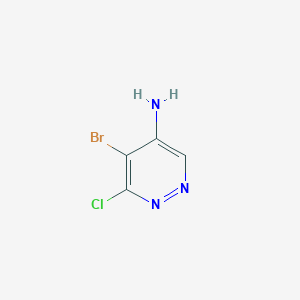

The compound “4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole” is a complex organic molecule. It contains a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a heterocyclic compound . This core is isoelectronic with that of purines, making it a possible surrogate of the purine ring . The compound also contains a thiadiazole ring, which is another type of heterocycle .

Synthesis Analysis

The synthesis of such compounds often starts from a 1,2,4-triazole derivative or from a pyrimidine residue and requires the annulation of a second heterocyclic ring . For example, 5-amino-1,2,4-triazoles and 2-hydrazinopyrimidines are often used as starting synthons .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The 1,2,4-triazolo[1,5-a]pyrimidine core is an example of aza-indolizines, which have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The chemical reactions of this compound can be influenced by the presence of electron-donating groups. For example, introducing such groups can contribute to good inhibitory activity against certain enzymes .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its molecular structure. For example, the presence of a 1,2,4-triazolo[1,5-a]pyrimidine core and a thiadiazole ring can affect its reactivity and stability .Applications De Recherche Scientifique

Antimicrobial and Antitumor Applications :A series of 5-methyl-3-phenyl thiazolo[5,4-e][1,2,4]triazolo[1,5-c] pyrimidin-2-thiones and 5-methyl-3-phenyl thiazolo[5,4-e]pyrimidino[3,4-b][1,2,4]triazin-2-thiones were prepared with potential antimicrobial and antitumor activities. Some of these compounds showed promising activities, highlighting their potential as lead compounds for further drug development (El-Bendary et al., 1998).

Synthesis of Heterocyclic Compounds with Biological Activity :A novel synthesis approach led to the creation of heterocyclic compounds having 1,2,3-triazole and isoxazole rings in a single molecule. These compounds were synthesized from the intermediate of 5-methyl-3-(2-phenyl-2H-1,2,3-triazol-4-yl)isoxazole-4-carbohydrazide. Their structures were confirmed by spectroscopy, indicating a method for producing compounds with potential biological activities (Chen et al., 2008).

Fungicidal Activity of Novel Compounds :Research into the synthesis and biological evaluation of triazolo[3,4-b][1,3,4]thiadiazole derivatives as a novel class of potential anti-tumor agents uncovered some compounds demonstrating inhibitory effects on a wide range of cancer cell lines, suggesting a broad specificity for the ATP-binding domain of various kinases. This insight could pave the way for developing new cancer therapies (Ibrahim, 2009).

Antibacterial Activities of Derivatives :A study on the synthesis and antibacterial activities of 4‐Amino‐3‐(1‐aryl‐5‐methyl‐1,2,3‐triazol‐4‐yl) ‐5‐mercapto‐1, 2,4‐triazoles/2‐ Amino‐5‐(1‐aryl‐5‐methyl‐1,2,3‐triazol‐4‐yl)‐1,3,4‐thiadiazoles and their derivatives revealed significant antibacterial effects against B. subtilis, S. aureus, and E. coli. One compound, in particular, showed potent activity, indicating the potential of these derivatives as new antibacterial agents (Zhang et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(4-methylthiadiazol-5-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O2S/c1-7-3-10(20-13(16-7)14-6-15-20)22-9-4-19(5-9)12(21)11-8(2)17-18-23-11/h3,6,9H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTYJUZPILGQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N=NS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

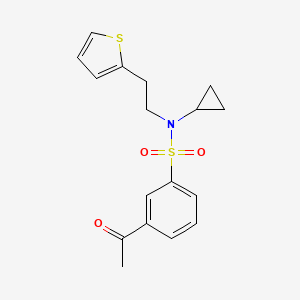

![N-(2-fluorophenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)butanamide](/img/structure/B2636663.png)

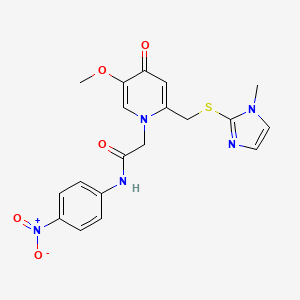

![4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole](/img/structure/B2636666.png)

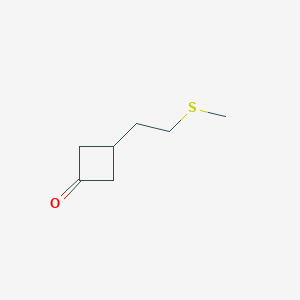

![2-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2636667.png)

![N-(3-fluorophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2636668.png)

![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2636669.png)

![3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2636673.png)

![4-(3-methoxypyrrolidin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2636674.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636679.png)

![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)